molecular formula C19H19NO B5576407 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 10446-90-9

1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B5576407
CAS No.: 10446-90-9
M. Wt: 277.4 g/mol
InChI Key: HGFQHAILCXWLNH-UHFFFAOYSA-N
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Description

1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline (BTDQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BTDQ is known for its unique structural and physicochemical properties, which make it a versatile compound for different applications.

Scientific Research Applications

Chemical Reactions and Properties

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it reacts with benzene in the presence of AlCl3, leading to protonation or acylation of the amino group. This reaction is influenced by electron-donor substituents in the benzene ring, which can hinder the reaction process (Lugovik et al., 1971). Additionally, the structure of the dimer formed from this compound has been studied, showing its potential for complex molecular construction (Elliott & Dunathan, 1963).

Growth Stimulation in Plants

This compound and its derivatives have been shown to stimulate the growth of woody plants, particularly Rhododendrons. Pre-sowing seed treatment with these compounds can significantly increase the height of seedlings, demonstrating their potential as growth stimulators in horticulture (Vostrikova et al., 2020).

Antioxidant and Hepatoprotective Properties

This compound has been identified as a new antioxidant with hepatoprotective effects. In studies, it showed the ability to protect against liver injuries induced by carbon tetrachloride in rats. This compound normalized various liver function tests and improved liver tissue morphology, suggesting its potential as a therapeutic agent for liver diseases (Kryl'skii et al., 2022).

Anticancer Properties

Compounds containing the 1,2,3,4-tetrahydroisoquinoline moiety, related to this compound, have been explored as potential anticancer agents. These compounds have demonstrated cytotoxic activities against various cancer cell lines, highlighting their potential in cancer therapy (Redda et al., 2010).

Agricultural Applications

Studies have also indicated the use of dihydroquinoline derivatives as growth stimulants for agricultural crops. These compounds have been shown to enhance seed germination, plant growth, and yield in crops like eggplant, indicating their potential utility in agriculture (Vostrikova et al., 2021).

Mechanism of Action

The mechanism of action of 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline is related to its antioxidant and anti-inflammatory activity . It has been found to reduce histopathological changes in the brain, normalize pyruvate and lactate concentrations, and decrease the level of oxidative stress and inflammation .

Future Directions

The future directions for research on 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline could include further investigation of its neuroprotective and hepatoprotective effects, as well as its potential applications in other conditions related to oxidative stress and inflammation . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, and physical and chemical properties could be beneficial.

Properties

IUPAC Name

phenyl-(2,2,4-trimethylquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-14-13-19(2,3)20(17-12-8-7-11-16(14)17)18(21)15-9-5-4-6-10-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFQHAILCXWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351351
Record name Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10446-90-9
Record name Quinoline, 1-benzoyl-1,2-dihydro-2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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